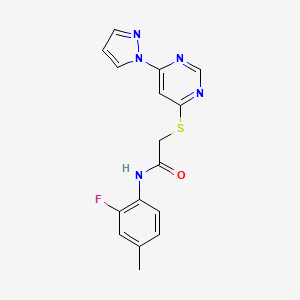
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2-fluoro-4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C16H14FN5OS and its molecular weight is 343.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Potential
A study by Al-Sanea et al. (2020) explored the anticancer activity of compounds related to 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(2-fluoro-4-methylphenyl)acetamide. They found that one of these compounds inhibited cancer cell growth by about 20% in eight different cancer cell lines (Al-Sanea et al., 2020).
Antitumor Properties
Masaret (2021) reported on a series of pyrimidine derivatives, highlighting their significant antitumor activity, particularly against human tumor cell lines including hepatocellular carcinoma, colon cancer, and breast cancer (Masaret, 2021).
Neuroinflammation Imaging
Damont et al. (2015) synthesized novel pyrazolo[1,5-a]pyrimidines closely related to the compound , for potential use in imaging neuroinflammation using positron emission tomography (PET). These compounds showed high affinity for the translocator protein 18 kDa (TSPO), a biomarker of neuroinflammatory processes (Damont et al., 2015).
Analgesic and Anti-inflammatory Activities
A study by Saravanan et al. (2011) on related thiazole derivatives, which incorporated pyrazole moieties, indicated their potential as analgesic agents. They found that these compounds showed varying degrees of analgesic activities in mice (Saravanan et al., 2011).
Antipsychotic Properties
Wise et al. (1987) synthesized a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, including compounds structurally related to this compound, and found that they exhibited an antipsychotic-like profile in behavioral animal tests (Wise et al., 1987).
Propiedades
IUPAC Name |
N-(2-fluoro-4-methylphenyl)-2-(6-pyrazol-1-ylpyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5OS/c1-11-3-4-13(12(17)7-11)21-15(23)9-24-16-8-14(18-10-19-16)22-6-2-5-20-22/h2-8,10H,9H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFAIUNYOGYJMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=NC(=C2)N3C=CC=N3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-[3-(3,4-dimethoxyphenyl)-5-(4-ethylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2366186.png)
![2-cyclopropyl-4-methyl-6-(methylsulfanyl)-N-[2-(thiophen-2-yl)ethyl]pyrimidine-5-carboxamide](/img/structure/B2366187.png)
![N-(2,3-dimethylphenyl)-2-(4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)acetamide](/img/structure/B2366190.png)
![2-[(Oxolan-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2366191.png)
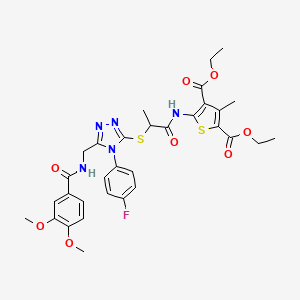
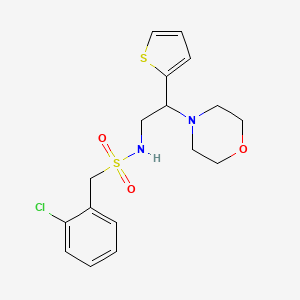
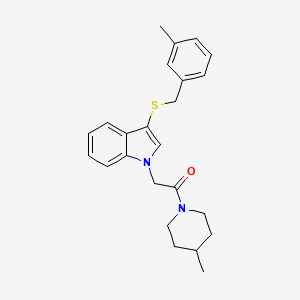
![5-(4-hydroxy-3,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2366196.png)
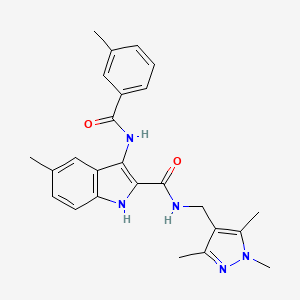
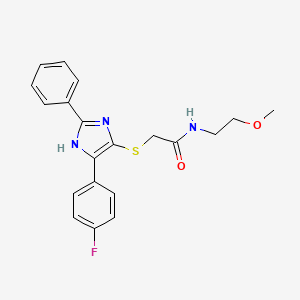
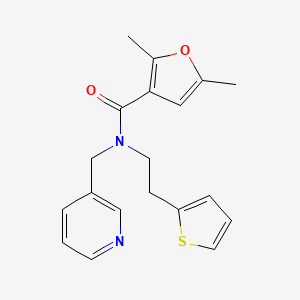


![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2366206.png)
